molecular formula C18H19FN2O4S B2985000 3-fluoro-4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941935-23-5

3-fluoro-4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2985000
CAS No.: 941935-23-5
M. Wt: 378.42
InChI Key: WTDCWFBCJCIMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound with the CAS Registry Number 941935-23-5 . It has a molecular formula of C 18 H 19 FN 2 O 4 S and a molecular weight of 378.42 g/mol . This compound features a benzenesulfonamide core, a common pharmacophore in medicinal chemistry, which is substituted with both electron-withdrawing (fluoro) and electron-donating (methoxy) groups. It is further functionalized with a pyrrolidin-2-one (2-oxopyrrolidine) moiety attached to the aniline ring. The presence of these distinct functional groups makes it a molecule of significant interest for pharmaceutical research and development, particularly in the exploration of structure-activity relationships. The integration of a sulfonamide group suggests potential for targeting enzymes, while the lactam ring can influence the molecule's pharmacokinetic properties. This product is intended for research purposes and is not for human or veterinary use. Researchers can source this compound from suppliers like Life Chemicals, which offers it in various quantities with a stated purity of 90% or higher .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-12-10-13(5-7-16(12)21-9-3-4-18(21)22)20-26(23,24)14-6-8-17(25-2)15(19)11-14/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDCWFBCJCIMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-methoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound exhibiting potential biological activity due to its unique structural features, including fluorine and methoxy functional groups. This article reviews its synthesis, biological mechanisms, and potential applications based on recent research findings.

The synthesis of this compound typically involves several steps:

  • Formation of the Fluoro-Methoxy Aniline Intermediate : This initial step involves the reaction of 3-fluoro-4-methoxyaniline with appropriate reagents to introduce the sulfonamide group.
  • Coupling with Pyrrolidinone Derivative : The intermediate is subsequently coupled with a pyrrolidinone derivative under specific conditions to yield the final product.

The compound's molecular formula is C17H18FN3O4SC_{17}H_{18}FN_3O_4S, and it has a molecular weight of approximately 373.40 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

  • Enzymatic Modulation : The compound may act as an inhibitor or modulator of various enzymes, influencing cellular pathways related to proliferation and apoptosis.
  • Receptor Binding : It may bind to specific receptors involved in signaling pathways, thus modulating their activity and affecting downstream biological responses .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, N-phenylbenzamide derivatives have been shown to exert broad-spectrum antiviral effects against several viruses, including HIV and HBV, by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

Antimicrobial Activity

Research on related compounds indicates significant antibacterial and antifungal activities. For example, derivatives containing similar moieties have demonstrated effectiveness against pathogens such as Escherichia coli and Candida albicans . This suggests that this compound may also possess antimicrobial properties worthy of further investigation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundFluorine, Methoxy, SulfonamidePotential antiviral and antimicrobial
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideChlorine, MethoxyBroad-spectrum antiviral against HBV
1,3,4-Oxadiazole derivativesFluorine, MethoxyAntibacterial against E. coli

Case Studies

Several case studies have documented the biological effects of compounds structurally related to this compound. For instance:

  • Antiviral Efficacy : A study demonstrated that certain N-substituted phenylbenzamides effectively inhibited HBV replication in vitro and in vivo, supporting their potential as therapeutic agents against viral infections .
  • Antimicrobial Studies : New derivatives exhibiting significant antibacterial activity were synthesized and characterized, showcasing their potential in treating infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidin-2-One Moieties

Compound 32 (N-(4-Methoxyphenyl)-4-(2-Oxopyrrolidin-1-yl)Benzenesulfonamide)
  • Structure: Lacks the 3-fluoro and 3-methyl substituents but retains the 4-methoxy and pyrrolidinone groups.
  • Properties : Melting point = 206–209°C; purity = 97.1%; yield = 18% .
  • Activity : Demonstrates moderate antiproliferative activity (IC₅₀ ~1–10 µM) against cancer cell lines via microtubule depolymerization .
Compound 33 (N-([1,1'-Biphenyl]-4-yl)-4-(2-Oxopyrrolidin-1-yl)Benzenesulfonamide)
  • Structure: Features a biphenyl group instead of the 3-methyl-4-pyrrolidinone-phenyl moiety.
  • Properties : Melting point = 177–179°C; purity = 98.2%; yield = 54% .
  • Activity : Higher potency (IC₅₀ ~0.01–1 µM) due to enhanced hydrophobic interactions with the colchicine-binding site (C-BS) .
PYB-SAs (Phenyl 4-(2-Oxopyrrolidin-1-yl)Benzenesulfonamides)
  • Structural Variations : Include halogenation (e.g., fluorine, chlorine) and methoxy substitutions on the aromatic rings.
  • Activity : IC₅₀ values range from 0.056–21 µM across HT-1080, HT-29, M21, and MCF7 cancer cells. Compounds with electron-withdrawing groups (e.g., fluoro) show improved C-BS affinity .
Fluorine and Methoxy Groups
  • The 4-methoxy group increases solubility and stabilizes aromatic stacking interactions, as observed in PYB-SAs .
3-Methyl-4-(2-Oxopyrrolidin-1-yl)Phenyl Group
  • The methyl group at the 3-position introduces steric bulk, which may limit conformational flexibility but enhance selectivity.
  • The pyrrolidinone ring is essential for hydrogen bonding with β-tubulin residues (e.g., Val181, Asn258), as confirmed by docking studies .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 32 Compound 33 PYB-SAs (Avg.)
Molecular Weight (g/mol) ~434.5 372.4 428.5 350–450
Melting Point (°C) Not Reported 206–209 177–179 160–210
LogP (Predicted) ~2.8 2.1 3.5 2.0–4.0
Antiproliferative IC₅₀ (µM) Not Reported 1–10 0.01–1 0.056–21

Data derived from .

Mechanistic Insights from Molecular Docking

  • The target compound’s pyrrolidinone moiety forms hydrogen bonds with β-tubulin’s Asn258, similar to PYB-SAs .
  • The 3-fluoro-4-methoxy substituents align with hydrophobic pockets in the C-BS, mirroring interactions seen in CA-4 (combretastatin A-4) derivatives .

Q & A

Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 3-fluoro-4-methoxybenzenesulfonyl chloride) with a substituted aniline derivative (e.g., 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline). Key steps include:

  • Reagent Selection: Use coupling agents like trichloroisocyanuric acid (TCICA) or carbodiimides to activate the sulfonyl chloride for nucleophilic substitution .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) improves purity .
  • Optimization: Adjust reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to aniline) to maximize yield (>75%) .

Basic: Which spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths (C–S: ~1.76 Å) and dihedral angles (e.g., 85° between benzene and pyrrolidinone rings). Use low-temperature (200 K) data collection to reduce thermal motion artifacts .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 447.12) .

Advanced: How can contradictions in biological activity data (e.g., in vitro vs. in vivo) be resolved for this compound?

Methodological Answer:

  • Metabolic Stability Assays: Incubate the compound with liver microsomes to identify metabolic degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Formulation Adjustments: Use liposomal encapsulation or PEGylation to enhance bioavailability if poor solubility (logP >3) limits in vivo efficacy .
  • Orthogonal Assays: Validate in vitro hits with ex vivo tissue models (e.g., 3D tumor spheroids) to bridge translational gaps .

Advanced: What strategies analyze the electronic effects of substituents on reactivity and target interactions?

Methodological Answer:

  • Computational Modeling: Density Functional Theory (DFT) calculates electron density maps to predict nucleophilic/electrophilic sites (e.g., fluorine’s inductive effect reduces electron density at the sulfonamide nitrogen) .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing methoxy with trifluoromethoxy) and compare binding affinities (e.g., via SPR or ITC) to quantify substituent contributions .
  • Crystallographic Studies: Overlay ligand-receptor complexes (e.g., with carbonic anhydrase IX) to identify key hydrogen bonds (e.g., sulfonamide NH to Zn2+^{2+} in the active site) .

Basic: What are key considerations for designing a biological screening assay targeting antimicrobial activity?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity Profiling: Assess mammalian cell viability (e.g., HepG2 cells via MTT assay) to ensure selectivity (therapeutic index >10) .
  • Biofilm Disruption: Use crystal violet staining to quantify biofilm inhibition (e.g., 50% reduction at 25 µM) .

Advanced: How can solubility and stability challenges be addressed during experiments?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without denaturing proteins in biochemical assays .
  • Stability-Indicating HPLC: Monitor degradation under stress conditions (e.g., 40°C, 75% humidity) with a C18 column (gradient: 0.1% TFA in acetonitrile/water) .
  • Lyophilization: Prepare stable lyophilized powders (excipient: mannitol) for long-term storage (-80°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.